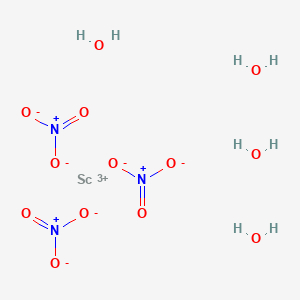

Scandium(III) nitrate tetrahydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

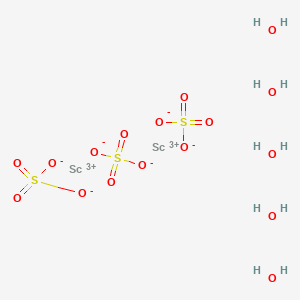

Scandium(III) nitrate tetrahydrate, with the chemical formula Sc(NO₃)₃·4H₂O, is an ionic compound composed of scandium, nitrogen, and oxygen. It appears as off-white crystals and is highly soluble in water and strong mineral acids . This compound is notable for its applications in various fields, including materials science, catalysis, and electronics.

Synthetic Routes and Reaction Conditions:

- Scandium metal reacts with dinitrogen tetroxide to form scandium(III) nitrate:

Reaction with Dinitrogen Tetroxide: Sc+3N2O4→Sc(NO3)3+3NO

Reaction with Dinitrogen Pentoxide: Anhydrous scandium(III) nitrate can be synthesized by reacting scandium chloride with dinitrogen pentoxide.

Reaction with Nitric Acid: The tetrahydrate form is typically obtained by reacting scandium hydroxide with nitric acid.

Industrial Production Methods: Industrial production of this compound often involves the reaction of scandium oxide or scandium metal with nitric acid, followed by crystallization from the aqueous solution . The scarcity of scandium makes its extraction and purification challenging and expensive, necessitating advances in extraction technology and recycling from industrial waste .

Types of Reactions:

Oxidation: As an oxidizer, scandium(III) nitrate can participate in oxidation reactions.

Decomposition: Upon heating, scandium(III) nitrate decomposes to form scandium oxide and nitrogen oxides.

Common Reagents and Conditions:

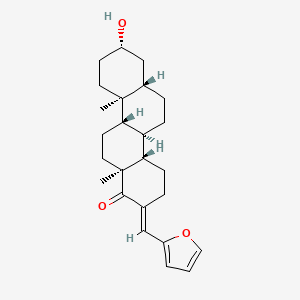

Beckmann Rearrangement: Scandium(III) nitrate acts as a catalyst in the Beckmann rearrangement of ketoximes to amides.

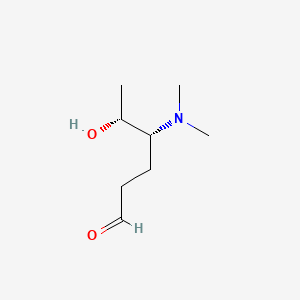

Isomerization: It also catalyzes the isomerization of allylic alcohols to aldehydes.

Major Products:

Scandium Oxide: Formed upon thermal decomposition.

Amides and Aldehydes: Products of catalytic reactions involving scandium(III) nitrate.

Chemistry:

Biology and Medicine:

Luminescent Materials: Investigated for its potential in luminescent materials due to its ability to emit strongly in the blue region of the spectrum.

Industry:

Optical Coatings and Electronic Ceramics: Utilized in the production of optical coatings and electronic ceramics.

Solid-State Lighting: Enhances the performance of light-emitting diodes (LEDs) by improving light output and color rendering.

Mecanismo De Acción

The mechanism by which scandium(III) nitrate exerts its effects is primarily through its role as a catalyst. It alters the electronic structure of the host material, facilitating various chemical transformations. In luminescent materials, scandium(III) nitrate modifies the electronic properties to enhance light emission .

Comparación Con Compuestos Similares

- Scandium(III) Chloride (ScCl₃)

- Scandium(III) Fluoride (ScF₃)

- Scandium(III) Oxide (Sc₂O₃)

Comparison:

- Scandium(III) Chloride and Fluoride: Like scandium(III) nitrate, these compounds are used in catalysis and materials science. scandium(III) nitrate’s unique ability to act as an oxidizer and its solubility in water and ethanol make it particularly versatile .

- Scandium(III) Oxide: Primarily used in high-temperature ceramics and glass, scandium(III) oxide is a major product of scandium(III) nitrate decomposition .

Scandium(III) nitrate tetrahydrate stands out due to its multifaceted applications and its role as a precursor for other scandium-based compounds .

Propiedades

IUPAC Name |

scandium(3+);trinitrate;tetrahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3NO3.4H2O.Sc/c3*2-1(3)4;;;;;/h;;;4*1H2;/q3*-1;;;;;+3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LACHWJIJRQDEJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.[Sc+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8N3O13Sc |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2S,4R,8S,9R,10R,13R,14R,17R)-8,17-dihydroxy-2,8,10,13,18,18-hexamethyl-6-(2-methylprop-1-enyl)-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-19-ene-12,16-dione](/img/structure/B579380.png)

![[2-[(3S,8S,9R,10R,12R,13S,14R,17S)-12-benzoyloxy-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] benzoate](/img/structure/B579381.png)

![Furo[2,3-d]pyridazine-4,7-diamine](/img/structure/B579383.png)

![2,4,5,6,7-Pentabromo-1H-benzo[d]imidazole](/img/structure/B579388.png)

![(2-Methyloctahydrocyclopenta[c]pyrrole-4,6-diyl)dimethanol](/img/structure/B579389.png)

![trimethyl-[[(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]silane](/img/structure/B579397.png)